Erbium hydride (ErH3)
Description
Historical Context and Contemporary Significance of Rare-Earth Hydrides in Advanced Materials Research
The journey of rare-earth elements began with their discovery in the 18th and 19th centuries, initially identified as "earths" that were challenging to isolate. usgs.gov The 20th century, particularly with the advancements in atomic physics and the Cold War arms race, propelled significant government-funded research into these elements. sciencehistory.org A pivotal moment came in the 1940s with the development of chemical ion exchange procedures, which enabled the separation and purification of individual rare-earth elements. usgs.gov
The reaction of rare-earth metals with hydrogen to form hydrides has been a subject of study for decades. britannica.com These hydrides, particularly the dihydrides (RH2) and trihydrides (RH3), exhibit a range of fascinating structural and electronic properties. britannica.com The light rare-earth elements form dihydrides that can absorb more hydrogen to form trihydrides without a change in their cubic crystal structure. unt.edu In contrast, the heavy rare-earth hydrides, including erbium, transition from a cubic dihydride to a hexagonal trihydride structure. unt.edu
The contemporary significance of rare-earth hydrides is vast and varied. They are integral to numerous modern technologies, from consumer electronics like smartphones and LED lights to green energy solutions such as wind turbines and electric vehicles. sciencehistory.organavo.com For instance, neodymium magnets are crucial for electric motors, and lanthanum is a key component in nickel-metal hydride batteries used in hybrid cars. sciencehistory.organavo.com The unique magnetic, luminescent, and catalytic properties of rare-earth elements and their hydrides make them indispensable in high-tech applications. anavo.comm-mtoday.com
Current Frontiers in Erbium Hydride Research: An Academic Overview
Current research on erbium hydride (ErH3) is focused on understanding its fundamental properties and exploring its potential applications. Erbium hydride is a crystalline solid that typically exhibits a hexagonal crystal structure. ontosight.aichemicalbook.com However, studies have also reported the formation of a face-centered cubic (f.c.c.) structure under certain conditions, such as reactive sputtering deposition. researchgate.net
Key research areas include:
Hydrogen Storage: Due to its high hydrogen density, ErH3 has been investigated as a potential material for hydrogen storage. ontosight.aimdpi.com Research in this area focuses on improving the kinetics of hydrogen absorption and desorption. mdpi.com
Switchable Mirrors: A fascinating phenomenon observed in some rare-earth hydrides, including those of yttrium and lanthanum, is their ability to switch from a reflective metallic state to a transparent insulating state upon hydrogenation. britannica.com While this has been a major research driver, similar comprehensive studies on ErH3 are an active area of investigation.
Superconductivity: The quest for high-temperature superconductors has led to the investigation of rare-earth hydrides under high pressure. researchgate.netuh.edu While some rare-earth hydrides have shown superconductivity near room temperature at extremely high pressures, research is ongoing to reduce the required pressure. uh.edumdpi.com Theoretical calculations have explored the potential for superconductivity in erbium hydrides at high pressures. mdpi.com
Thin Films: The synthesis and characterization of erbium hydride thin films are crucial for many technological applications. researchgate.netsandia.gov Researchers are exploring various deposition techniques to control the film's composition, structure, and properties. researchgate.netosti.gov The thermal stability and decomposition kinetics of these films are also critical areas of study. sandia.govosti.gov
| Property | Value | Source |
| Molecular Formula | ErH3 | chemicalbook.comnih.gov |
| Molecular Weight | 170.28 g/mol | nih.gov |
| Crystal Structure | Hexagonal | ontosight.aichemicalbook.com |
| Density | ~7.6 g/cm³ | chemicalbook.com |
Emerging Challenges and Prospective Research Directions in Erbium Trihydride Systems
Despite the significant progress in understanding erbium hydride, several challenges and exciting research avenues remain.
Emerging Challenges:
Synthesis and Stability: The synthesis of pure, stoichiometric ErH3 can be challenging. The material is highly reactive and sensitive to air and moisture, requiring careful handling in controlled environments. britannica.com Furthermore, the stability of different phases, particularly under ambient conditions, needs further investigation. aip.org
High-Pressure Synthesis: While high-pressure studies have opened up new possibilities for discovering novel properties like superconductivity, the extreme conditions required present significant experimental hurdles. uh.edu
Understanding Structure-Property Relationships: A deeper understanding of the relationship between the crystal structure, electronic structure, and the resulting physical and chemical properties of ErH3 is crucial for designing materials with tailored functionalities. researchgate.net
Prospective Research Directions:
Advanced Synthesis Techniques: Exploring novel synthesis methods, such as advanced sputtering techniques and chemical vapor deposition, could lead to better control over the stoichiometry, crystal structure, and morphology of ErH3, enabling the production of high-quality materials for specific applications. researchgate.netresearchgate.net
Doping and Alloying: Introducing other elements into the erbium hydride lattice could be a promising strategy to modify its properties. For example, alloying with other rare-earth metals or light elements could enhance hydrogen storage capacity or lower the critical pressure for superconductivity. mdpi.com
Computational Modeling: First-principles calculations and other computational methods will continue to play a vital role in predicting the properties of new erbium hydride phases and guiding experimental efforts. mdpi.comresearchgate.net
Surface Science: A thorough investigation of the surface chemistry of erbium hydride is essential, particularly for applications in catalysis and hydrogen storage, as the surface plays a critical role in the interaction with hydrogen and other molecules. aip.orgosti.gov
Structure
2D Structure
Properties
IUPAC Name |
erbium(3+);hydride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Er.3H/q+3;3*-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKYQTHMRTJJBDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H-].[H-].[H-].[Er+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
ErH3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13550-53-3 | |
| Record name | Erbium hydride (ErH3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013550533 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Erbium hydride (ErH3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Erbium trihydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.558 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthesis Methodologies and Controlled Fabrication Techniques for Erbium Hydride Systems
Thin Film Deposition and Hydriding Processes for ErH₃ Film Formation
The creation of erbium hydride thin films is a multi-step process that begins with the deposition of erbium metal onto a substrate, followed by a controlled reaction with hydrogen or its isotopes. osti.govunt.edu Reactive deposition techniques, where erbium is sputtered in the presence of hydrogen, offer a one-step process for creating stoichiometric phases with potentially improved mechanical integrity and stress control compared to two-step methods. unt.eduresearchgate.net
Influence of Substrate Properties and Film Growth Parameters
The choice of substrate and the parameters of film growth play a critical role in the final properties of the erbium hydride film. Substrate materials such as aluminum oxide (Al₂O₃), silicon with a native oxide layer, and polycrystalline molybdenum have been utilized for the deposition of erbium hydride films. unt.edu The substrate temperature during deposition significantly affects the film's properties, including crystalline orientation, surface morphology, and optical characteristics. researchgate.netresearchgate.net For instance, in other material systems, increasing the substrate temperature can alter the preferred crystalline orientation and surface roughness. researchgate.net
The growth of erbium hydride thin films often results in a strong <111> out-of-plane texture, regardless of the substrate material. unt.edu A moderate in-plane texture can also develop, influenced by the geometry of the substrate and target rather than epitaxial growth. unt.edu The stress within the film is a crucial factor, with large in-plane compressive stress being linked to the formation of a cubic erbium trihydride phase. unt.edu This stress can be influenced by the deposition conditions and the mismatch in thermal expansion coefficients between the film and the substrate. researchgate.net
Optimized Controlled Hydriding and Deuteriding Conditions for Stoichiometric ErH₃
Achieving the desired stoichiometric ErH₃ requires precise control over the hydriding or deuteriding process. This involves carefully managing parameters such as temperature and pressure. For example, loading erbium films with hydrogen at specific temperatures and pressures can lead to the formation of trihydride domains. osti.gov Conversely, careful control of these parameters is necessary to avoid the formation of the trihydride phase when the dihydride is the desired product. osti.gov The process of forming stoichiometric erbium deuteride (B1239839) (ErD₃) is also subject to these controlled conditions. osti.gov
High-Pressure Synthesis Routes and Novel Phase Stabilization in Er-H Systems
High-pressure synthesis techniques have opened new avenues for exploring novel phases and properties of erbium hydrides. These methods can induce structural phase transitions and lead to the formation of compounds with unusual stoichiometries and functionalities. utexas.edujst.go.jp
Diamond Anvil Cell (DAC) Techniques for Extreme Conditions
The diamond anvil cell (DAC) is a powerful tool for subjecting small samples to extremely high pressures, on the order of gigapascals (GPa). wikipedia.orgaip.orgaip.org In a DAC, a sample is compressed between the tips of two diamonds. wikipedia.org This technique allows for in-situ analysis using methods like X-ray diffraction and Raman spectroscopy to study the material's behavior under pressure. wikipedia.orgmdpi.com The use of a pressure-transmitting medium helps to ensure hydrostatic pressure on the sample. wikipedia.org Laser heating can be combined with DACs to reach high-pressure and high-temperature conditions, enabling the synthesis of new materials and phases that are not accessible under ambient conditions. aip.orgmdpi.com For instance, experiments on dysprosium hydride (DyH₃) in a laser-heated DAC have shown the stability of the Fm-3m phase at pressures up to 100 GPa and temperatures around 2000 K. utexas.edu
Genetic Algorithm-Aided Crystal Structure Prediction in High-Pressure Synthesis
Computational methods, particularly genetic algorithms (GAs), have become invaluable in predicting the crystal structures of materials under high pressure. arxiv.orgoaepublish.comresearchgate.net These algorithms can explore the vast landscape of possible crystal configurations to identify the most energetically stable structures at given pressure-temperature conditions without prior experimental data. arxiv.org This predictive capability significantly guides experimental efforts in high-pressure synthesis. jst.go.jp For example, in the erbium-hydrogen system, theoretical calculations have predicted the existence of various stable phases at different pressures. mdpi.com Similarly, for dysprosium hydride, calculations have predicted a sequence of phase transitions at high pressures, which are consistent with experimental observations. utexas.edu
Kinetic Control of Hydrogen Desorption through Processing Parameters
The thermal stability of erbium hydride films, a critical performance metric, is directly linked to the kinetics of hydrogen desorption. osti.gov Thermal desorption spectroscopy (TDS) is a key technique used to study these kinetics. osti.govresearchgate.net Research has shown that the activation energy for the decomposition of erbium hydride can be significantly altered by controlling the film growth and hydriding parameters. osti.gov
For instance, erbium hydride films loaded at 600°C after a high-temperature activation step have shown enhanced thermal stability. osti.gov The activation conditions themselves are critical in controlling the desorption kinetics. osti.gov The desorption process can be complex, with different temperature ranges potentially being controlled by different mechanisms, such as chemical reaction or diffusion. researchgate.net Understanding and controlling these kinetic factors is essential for developing erbium hydride films with tailored thermal properties for various applications. osti.gov
Advanced Structural Investigations and Phase Stability of Erbium Trihydride
High-Pressure X-ray Diffraction Studies of ErH₃ Crystalline Phases
High-pressure X-ray diffraction (XRD) is a primary experimental technique for probing the atomic structure of materials under compression. Studies on ErH₃ have revealed a series of reversible structural phase transformations as pressure is increased. researchgate.net At ambient conditions, ErH₃ typically adopts a hexagonal structure. scispace.com Upon compression, it undergoes a transition to a cubic phase, a behavior common to many rare-earth trihydrides such as those of gadolinium, holmium, and lutetium. researchgate.net
The structural evolution of ErH₃ under pressure is complex and involves several crystalline phases. At ambient pressure, erbium trihydride crystallizes in the HoD₃-type structure, which corresponds to the trigonal space group P-3c1. scispace.com As pressure increases, experimental studies have consistently observed a structural transformation from this initial hexagonal-type structure to a face-centered cubic (fcc) phase with the Fm-3m space group. researchgate.netresearchgate.net This transition is a hallmark of many rare-earth trihydrides under compression. researchgate.net
While experiments clearly identify the initial and the high-pressure cubic phases, theoretical calculations based on ab initio methods predict a more intricate transition pathway. utexas.edu For similar rare-earth systems like DyH₃ and ScH₃, computational studies have revealed the existence of intermediate phases between the initial hexagonal and final cubic structures. utexas.eduiphy.ac.cn These theoretically predicted intermediate phases for REH₃ systems include monoclinic (C2/m), orthorhombic (Cmcm), and orthorhombic (Imm2) structures. utexas.eduiphy.ac.cn For instance, in DyH₃, a sequence of transitions from P-3c1 → Imm2 → Fm-3m is predicted at 11 GPa and 35 GPa, respectively. utexas.edu Although not all of these intermediate phases have been experimentally observed in ErH₃ at room temperature, their theoretical prediction suggests a complex energy landscape that may be accessible under specific thermodynamic conditions. utexas.edu The transition from the hexagonal P6₃/mmc structure to the cubic Fm-3m phase is a general trend observed across various rare-earth trihydrides. researchgate.net
Table 1: Observed and Predicted High-Pressure Phases of Erbium Trihydride and Similar REH₃ Systems
| Phase | Space Group | Crystal System | Pressure Range (GPa) | Status | Reference |
|---|---|---|---|---|---|
| HoD₃-type | P-3c1 | Trigonal | Ambient | Experimental | scispace.com |
| Intermediate | Imm2 | Orthorhombic | ~11 | Theoretical (for DyH₃) | utexas.edu |
| Intermediate | C2/m | Monoclinic | ~23-25 | Theoretical (for ScH₃) | iphy.ac.cn |
| Intermediate | Cmcm | Orthorhombic | High Pressure | Theoretical (for REH₃) | utexas.edu |
| High-Pressure | Fm-3m | Cubic | >17 | Experimental & Theoretical | researchgate.netutexas.eduiaea.org |
| High-Pressure | P6₃/mmc | Hexagonal | High Pressure | Theoretical (for DyH₃ > 194 GPa) | utexas.edu |
The relationship between pressure and volume for the different crystalline phases of ErH₃ is described by the equation of state (EOS). Experimental XRD data allows for the determination of EOS parameters, such as the zero-pressure volume (V₀), the bulk modulus (K₀), and its pressure derivative (K₀'). Ab initio calculations have been employed to compute the energy-volume relationship and determine the transition pressure from the hexagonal to the cubic phase, finding it to be approximately 17.0 GPa, which aligns well with experimental results. iaea.org The parameters of the equation of state have been determined for both the hexagonal and the subsequent high-pressure cubic phases for ErH₃ and other related rare-earth hydrides. researchgate.net
Table 2: Equation of State Parameters for ErH₃ and Related Hydrides
| Compound/Phase | Method | Transition Pressure (GPa) | Bulk Modulus (K₀) | Reference |
|---|---|---|---|---|
| ErH₃ (Hexagonal → Cubic) | Ab initio Calculation | 17.0 | Not Specified | iaea.org |
| GdH₃ (Hexagonal → Cubic) | Experiment (XRD) | ~5 | Not Specified | issp.ac.ru |
| IrH₃ (Cubic) | Experiment (XRD) | - | 196(9) GPa | aps.org |
| DyH₃ (Fm-3m) | Experiment (XRD) | ~17 | More reliable than previous studies | utexas.edu |
The hydrostaticity of the pressure-transmitting medium (PTM) used in diamond anvil cell experiments plays a critical role in determining the observed phase transition pressures. issp.ac.ruresearchgate.net Studies on erbium trihydride using argon as a PTM revealed a significant difference in the transition pressure compared to earlier results obtained under quasi-hydrostatic conditions. issp.ac.ruresearchgate.net The discrepancy is attributed to deviatoric stresses present in non-hydrostatic or stiffer media, such as paraffin (B1166041) oil. issp.ac.ru These stresses can experimentally lower the pressure at which a phase transition is observed. issp.ac.ru For ErH₃, the transition to the first high-pressure monoclinic phase was observed between 7-10 GPa using silicone oil, which coincides with the hydrostatic limit of that medium. researchgate.net However, when using the highly hydrostatic medium helium, no phase transitions were detected up to 13 GPa, highlighting the profound influence of the PTM on phase stability. researchgate.net It is now understood that practical hydrostatic limits for media like argon (1.9 GPa) and nitrogen (3 GPa) are significantly lower than previously quoted values, which can impact the interpretation of phase transition data. princeton.edu
Computational Crystal Structure Prediction and Experimental Validation in Er-H Systems
Alongside experimental efforts, computational methods have become indispensable for predicting new materials and understanding their stability. Ab initio calculations, which are based on the fundamental principles of quantum mechanics, have been particularly powerful in exploring the erbium-hydrogen (Er-H) system.
First-principles calculations using Density Functional Theory (DFT) have been successfully used to study the stability of various erbium hydride stoichiometries. researchgate.net By calculating the enthalpies of formation for compounds like ErH, ErH₂, and ErH₃, researchers have been able to confirm that the experimentally observed synthesis sequence of Er (hcp) → ErH₂ (fcc) → ErH₃ (trigonal) is energetically favorable. researchgate.net
More advanced computational techniques, such as unbiased structure searches using swarm-intelligence-based algorithms like CALYPSO, have been employed to predict novel, stable stoichiometries under high pressure. scispace.commdpi.com These methods explore the vast landscape of possible crystal structures to identify those with the lowest enthalpy at a given pressure. For the Er-H system, these searches have predicted that beyond ErH₃, new hydrogen-rich compounds such as ErH₄ and ErH₆ become thermodynamically stable at pressures above 50 GPa. scispace.commdpi.com
A particularly exciting outcome of computational predictions for the Er-H system is the emergence of clathrate-like structures at high pressures. scispace.commdpi.com These structures are characterized by a host lattice (in this case, erbium) that encloses cage-like structures formed by guest atoms (hydrogen). Such hydrogen-rich clathrate hydrides are of immense interest due to their potential for high-temperature superconductivity. scispace.comaps.org
For the erbium system, calculations predict that ErH₄ and ErH₆ form stable clathrate structures. scispace.commdpi.com ErH₄ is predicted to stabilize in a structure with the space group I4/mmm, where the hydrogen atoms form H₁₈ cages. mdpi.com At pressures above 88 GPa, ErH₆ is predicted to be stable in a clathrate structure with the space group Im-3m, in which the hydrogen atoms form a sublattice of H₂₄ cages. mdpi.com These theoretical findings open new avenues for synthesizing novel erbium polyhydrides with potentially remarkable properties.
Table 3: Theoretically Predicted High-Pressure Clathrate Phases in the Er-H System
| Stoichiometry | Space Group | Structure Type | Predicted Stability (Pressure) | Key Structural Feature | Reference |
|---|---|---|---|---|---|
| ErH₄ | I4/mmm | Clathrate | > 50 GPa | H₁₈ Cages | scispace.commdpi.com |
| ErH₆ | Im-3m | Clathrate | > 88 GPa | H₂₄ Cages | scispace.commdpi.com |
| ErH₈ | Fm-3m | Clathrate | > 250 GPa | H₂₄ Cages | ed.ac.uk |
Microstructural Evolution and Intrinsic/Extrinsic Defect Characterization in ErH3 Films
The performance and stability of erbium trihydride (ErH3) films are intrinsically linked to their microstructure and the presence of defects. Intrinsic defects, such as vacancies and interstitials, are inherent to the crystal lattice, while extrinsic defects are introduced by impurities or external processes like ion implantation. uni-siegen.deyoutube.comslideshare.netyoutube.com Understanding the evolution of the film's microstructure, including grain characteristics and the formation of defects, is critical for its application.
Erbium trihydride thin films synthesized by methods like reactive ion beam sputtering exhibit distinct microstructural features. sandia.gov A notable characteristic is the formation of a face-centered cubic (fcc) ErH3 phase, which is intriguing because bulk erbium trihydride typically possesses a hexagonal close-packed (hcp) metal sub-lattice. sandia.govresearchgate.net The stabilization of this cubic phase in thin films is largely attributed to the significant in-plane compressive stress that develops during the sputter deposition process. sandia.govsandia.govresearchgate.net The lattice parameter for this cubic ErH3 phase has been reported to be in the range of 5.11–5.20 Å. sandia.govresearchgate.net
Oxygen is a significant extrinsic impurity in erbium hydride films, primarily leading to the formation of erbium oxide (Er2O3). cambridge.orgresearchgate.net Due to the high thermodynamic affinity of erbium for oxygen, careful control of thermal treatments during fabrication is necessary to limit the precipitation and growth of Er2O3, which can negatively impact the material's properties. researchgate.net Studies on erbium deuteride (B1239839) (ErD2) films, a close analogue to ErH3, have shown that oxygen contamination can manifest as a distinct oxide layer on the film's surface. cambridge.org This surface layer, confirmed by electron diffraction to be Er2O3, can be tens of nanometers thick. cambridge.org
Research indicates that the erbium oxide layer can grow with a cube-on-cube epitaxial orientation relative to the underlying ErD2 film. cambridge.org Beyond the surface layer, there is evidence suggesting the formation of nanoscale erbium oxide precipitates within the hydride matrix. cambridge.org These inclusions are hypothesized to be epitaxial with the surrounding lattice. The formation of such oxide precipitates can be influenced by post-growth annealing processes. iaea.orguic.edu For instance, as-deposited Er2O3 films are found to be crystalline in a cubic structure, but annealing at high temperatures can promote the formation of interfacial silicates when on a silicon substrate. uic.edu The presence of oxygen can lead to the substitution of metallic bonds with covalent and ionic bonds, altering the material's electronic properties. researchgate.net
Helium is another critical extrinsic species, particularly relevant in applications involving tritium (B154650), which decays into helium-3 (B1234947). To simulate this process, helium ions are often implanted into erbium hydride (or deuteride) films. researchgate.net Helium is generally insoluble and tends to coalesce, forming nanoscale bubbles within the material. researchgate.net In erbium deuteride films, the formation of spherical helium bubbles has been observed at a critical concentration of approximately 1.5 atomic %. researchgate.net
The introduction of helium via implantation has several microstructural consequences. Studies on erbium and erbium deuteride films show that helium implantation can induce severe lattice expansion. mdpi.com Research on erbium films deposited in a helium gas environment demonstrated that the embedded helium atoms lead to the formation of spherical, nanometer-sized bubbles. mdpi.comnih.gov The diameter of these bubbles increases with higher helium content. mdpi.comnih.gov Furthermore, the presence of helium can inhibit the growth of erbium grains, leading to grain refinement as the helium concentration increases. mdpi.comnih.gov At very high concentrations (e.g., 7.5 atomic % in ErD2), the linkage of these bubbles can form nanoscale cracks, which may propagate and lead to surface blistering or spallation. researchgate.net In multilayered structures, interfaces can act as primary sites for helium bubble accumulation, potentially altering the failure mechanisms of the material. researchgate.net
Theoretical and Computational Studies on Erbium Hydride Electronic Structure and Energetics
Density Functional Theory (DFT) Investigations of ErH₃ Electronic and Structural Properties
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic and structural characteristics of erbium hydride. DFT calculations allow for the accurate prediction of properties such as crystal structure, electronic band structure, and the energetics of defect formation and migration. These studies have been pivotal in understanding the phase stability and bonding nature of ErH₃. Research has shown that under ambient conditions, erbium reacts with hydrogen to form metallic ErH₂ with a CaF₂-type structure, and subsequently, insulating ErH₃ with a HoD₃-type structure researchgate.net.
The electronic band structure and Density of States (DOS) provide a fundamental description of the electronic properties of a material, determining whether it behaves as a metal, semiconductor, or insulator. For erbium trihydride (ErH₃), DFT calculations have been employed to analyze these properties for its different crystalline phases.
Under ambient pressure, ErH₃ typically adopts a hexagonal HoD₃-type structure (space group P-3c1), and calculations have shown it to be an insulator researchgate.netaip.org. However, under high pressure, ErH₃ undergoes a series of phase transitions. Theoretical studies indicate a transformation from the P-3c1 structure to a monoclinic C2/m structure at approximately 15 GPa, followed by a transition to a cubic Fm-3m structure at around 40 GPa aip.org. At even higher pressures, around 220 GPa, a hexagonal P6₃/mmc structure becomes the most stable aip.org.
Analysis of the electronic band structure for these high-pressure phases reveals a significant change in their electronic character. The overlap between the conduction and valence bands in the C2/m, Fm-3m, and P6₃/mmc phases indicates that they are all metallic aip.org. This insulator-to-metal transition, predicted to occur at the first phase transition around 15 GPa, is a key finding from the electronic structure calculations aip.org. The Density of States (DOS) calculations further support these findings, showing a finite density of states at the Fermi level for the metallic phases, which is absent in the insulating P-3c1 phase aip.org.
First-principles calculations are crucial for understanding the behavior of intrinsic point defects, such as vacancies and interstitials, which significantly influence the material's properties. These calculations provide insights into the formation energies of these defects and the energy barriers for their migration.
The migration barrier is the energy that an interstitial atom must overcome to move from one site to another within the crystal lattice. This parameter is critical for determining the diffusion rate of species like helium and hydrogen within the material. For instance, in the context of erbium tritides used in neutron generators, the migration of helium, a decay product of tritium (B154650), is of significant interest.
Computational studies on the β-phase of erbium hydride (ErH₂) have provided valuable insights that can be extrapolated to understand similar processes in ErH₃. The barrier for helium migration between two unoccupied neighboring tetrahedral sites in β-ErH₂ is calculated to be 0.49 eV osti.gov. The migration path for this process involves passing through an octahedral site, which represents the energy maximum osti.gov. If a network of connected vacant tetrahedral sites exists, the relatively low barrier suggests that helium can move through this network at room temperature osti.gov.
For hydrogen self-diffusion, the process is dependent on the concentration of tetrahedral vacancies and/or octahedral hydrogen. The energy barrier for a hydrogen atom to jump from a tetrahedral site to a neighboring vacant tetrahedral site involves overcoming a significant energy barrier. The formation of a tetrahedral-vacancy octahedral-occupancy pair, a fundamental step in some diffusion mechanisms, has a formation energy of 1.21 eV in β-ErH₂ aip.org.
The behavior of helium within erbium hydrides is a critical aspect of material aging, particularly in applications involving tritium. As tritium decays, helium atoms are generated within the lattice, which can then migrate and aggregate, potentially forming bubbles that can degrade the material's structural integrity.
First-principles density functional theory has been used to investigate the atomistic behavior of helium in erbium hydrides osti.gov. These studies show that a helium atom produced by tritium decay will likely occupy the vacant tetrahedral site left by the transmuted tritium atom aip.org. It is predicted to be trapped in this site, with a binding energy of 0.49 eV osti.gov.
For helium to migrate through a stoichiometric lattice, it must move into an empty octahedral site and then diffuse through a series of octahedral-tetrahedral-octahedral jumps, a process that involves temporarily displacing a hydrogen atom. This concerted-motion mechanism has a predicted rate-limiting barrier of 0.88 eV osti.gov. Dissociation from a tetrahedral trap site requires overcoming a higher barrier of 1.31 eV osti.gov. The presence of oxide precipitates within the erbium hydride has also been investigated as potential trapping sites for helium. DFT calculations suggest that helium is energetically favored in the oxide relative to the bulk hydride, and these precipitates can act as strong trapping sites osti.gov.
| Process | Energy Barrier (eV) |
|---|---|
| Migration between two unoccupied neighboring tetrahedral sites | 0.49 |
| Concerted-motion migration (octahedral-tetrahedral-octahedral) | 0.88 |
| Dissociation from a tetrahedral trap site | 1.31 |
Thermodynamic assessments, often combining computational methods like DFT with the CALPHAD (Calculation of Phase Diagrams) approach, are essential for understanding the phase stability and thermodynamic properties of binary systems like Erbium-Hydrogen. DFT calculations can provide crucial data, such as the enthalpies of formation for various compounds within the system.
For the Er-H system, DFT calculations have been used to determine the enthalpies of formation for compounds like ErH, ErH₂, and ErH₃, which are generated by the ordered insertion of hydrogen atoms into the tetrahedral and octahedral sites of the fcc and hcp erbium structures researchgate.net. The results of these calculations are consistent with experimental observations of the phase sequence from Er (hcp) to ErH₂ (fcc) and finally to ErH₃ (trigonal) researchgate.net. Furthermore, the calculated enthalpies of formation show good quantitative agreement with measured values researchgate.net. This validation of computational results against experimental data underscores the reliability of DFT in providing accurate thermodynamic information for the Erbium-Hydrogen system.
First-Principles Calculations of Intrinsic Defect Properties in ErH3
Development and Application of Interatomic Potentials for Er-H Systems
Theoretical modeling and computational simulations are crucial for understanding the behavior of materials at an atomic level. For the Erbium-Hydrogen (Er-H) system, the development of accurate interatomic potentials is a significant step toward enabling large-scale simulations of processes like hydrogen diffusion, defect formation, and phase transformations.
A significant advancement in modeling the Er-H system has been the development of interatomic potentials based on an analytical bond-order potential (BOP) scheme. acs.orgresearchgate.net This approach, which builds upon the Tersoff-Brenner type formalism, provides a robust description of the interactions between erbium and hydrogen atoms. researchgate.net The BOP method's analytical form is derived from quantum mechanical theories, which lends it a higher degree of transferability compared to purely empirical potentials. researchgate.net
The development process involves deriving parameters for Er-Er, Er-H, and H-H interactions by fitting them to a database of material properties. This database is constructed using both experimental data and results from ab initio (first-principles) calculations, ensuring a comprehensive foundation for the potential. acs.orgresearchgate.net The resulting model potentials have demonstrated success in describing a wide range of bulk and defect properties for hexagonal close-packed (hcp) Erbium. acs.orgresearchgate.net
The following table summarizes the physical properties of hcp-Erbium that have been successfully modeled using the analytical bond-order potential scheme.
| Property Category | Specific Properties Modeled |
| Bulk Properties | Lattice Parameters, Cohesive Energy, Elastic Constants |
| Defect Properties | Point Defect Formation Energies, Surface Energies, Stacking Fault Energies |
This table details the scope of properties for which the analytical bond-order potential for the Er-H system provides a good description, based on cited research findings. acs.orgresearchgate.net
The utility of the developed Er-H interatomic potentials extends to modeling the behavior of hydrogen within the erbium matrix across various phases. For the α-phase Er-H system, which corresponds to a low hydrogen-to-metal ratio, the BOP scheme has been shown to accurately reproduce the behavior of hydrogen. acs.orgresearchgate.net
Furthermore, these potentials are adept at modeling the structural and energetic properties of the face-centered cubic (fcc) Erbium dihydride (ErH2) phase. acs.org They can effectively predict lattice parameters, elastic constants, and various moduli (bulk, Young's, and shear). acs.orgresearchgate.net The potentials also facilitate the study of point defects within the ErH2 lattice by calculating their formation energies and migration barriers, which are critical for understanding diffusion and material stability. acs.org This capability allows for atomic-level investigations into the dynamic behavior of hydrogen atoms within erbium metal, which is crucial for applications such as hydrogen storage. nist.gov
Computational Prediction of Superconducting Properties in High-Pressure Er-H Systems
While Erbium trihydride (ErH3) is an insulator under ambient conditions, theoretical studies suggest that applying sufficient pressure can induce a metallic state. mdpi.com However, computational and experimental investigations up to 140 GPa have not observed superconductivity in ErH3. mdpi.com This has led researchers to computationally explore other stoichiometries within the Er-H system (ErHn) under high pressure, leading to predictions of high-temperature superconductivity. mdpi.com
The primary mechanism governing superconductivity in hydrogen-rich materials is the strong coupling between electrons and lattice vibrations (phonons), as described by the Bardeen-Cooper-Schrieffer (BCS) theory and its extensions. arxiv.orgyoutube.com In the predicted high-pressure erbium hydrides, the high superconducting critical temperatures (Tc) are attributed to this strong electron-phonon interaction. mdpi.com
Computational analyses, often performed using density functional theory (DFT) and density functional perturbation theory (DFPT), reveal that the metallic nature of these compressed hydrides is a prerequisite for superconductivity. mdpi.com The strength of the electron-phonon coupling is linked to a high density of electronic states at the Fermi level (EF) and the presence of high-frequency phonon modes associated with the light hydrogen atoms. mdpi.commdpi.com The partially filled f orbitals of the erbium atom also play a unique role in the electronic and bonding properties that contribute to these interactions. mdpi.com For lanthanide hydrides in general, superconductivity is believed to be closely related to the high vibrational modes of the bound hydrogen ions. mdpi.com
Systematic computational structure searches have been employed to identify stable, hydrogen-rich phases of erbium hydrides at high pressures. These studies have successfully predicted novel clathrate-like structures for stoichiometries such as ErH4 and ErH6, which are predicted to be stable and exhibit high-temperature superconductivity. mdpi.com
First-principles calculations based on the Allen-Dynes modified McMillan equation are used to estimate the superconducting critical temperature (Tc). mdpi.com These theoretical explorations have yielded promising results, suggesting that certain erbium hydrides could be high-Tc superconductors at achievable pressures. mdpi.com
The table below presents the computationally predicted superconducting properties for newly identified stable erbium hydride phases under high pressure.
| Compound | Crystal Structure | Pressure Range (GPa) | Predicted Tc Range (K) |
| ErH4 | I4/mmm | 150 - 300 | 74.4 - 79.8 |
| ErH6 | Im-3m | 100 - 300 | 130.9 - 181.2 |
This table summarizes the theoretical predictions for high-temperature superconductivity in different stoichiometries of erbium hydride at various high pressures. Data sourced from first-principles calculations. mdpi.com
Advanced Spectroscopic Characterization of Erbium Hydride Systems
Raman Spectroscopy for High-Pressure Phase Analysis
Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of materials. lenr-canr.org In the context of erbium hydride, it is particularly valuable for studying structural changes under high pressure.
High-pressure studies are crucial for understanding the fundamental properties of metal hydrides. rcin.org.pl When subjected to high pressures, erbium trihydride (ErH₃) undergoes significant structural transformations. Ab initio calculations predict a pressure-induced structural phase transition in ErH₃ at approximately 17.0 GPa. iaea.orgresearchgate.net This transition is accompanied by a shift from an insulator to a metallic state. iaea.org
Raman spectroscopy, in conjunction with X-ray diffraction, can experimentally verify these theoretical predictions. For instance, studies on similar rare-earth trihydrides, like terbium trihydride, have shown a structural transformation from a hexagonal close-packed (hcp) to a cubic structure at around 7.0 GPa, which is in good agreement with theoretical calculations. osti.gov The analysis of Raman spectra as a function of pressure reveals changes in the vibrational modes, such as shifts in peak positions or the appearance of new peaks, which are indicative of a phase transition. mdpi.comnih.gov By monitoring these changes, researchers can map out the pressure-temperature phase diagram of erbium hydride. aps.org
Thermal Desorption Spectroscopy (TDS) for Kinetic and Mechanistic Studies of Hydrogen Desorption
Thermal Desorption Spectroscopy (TDS) is a key technique for investigating the kinetics of hydrogen desorption from erbium hydride. osti.govazom.com This method involves heating a sample at a controlled rate and monitoring the rate of gas desorption as a function of temperature. azom.comresearchgate.net
TDS studies on erbium hydride thin films have revealed that the decomposition kinetics are significantly influenced by the film's processing parameters. osti.gov The thermal stability of these films is a critical performance metric, and TDS provides a direct way to assess it. osti.gov The resulting spectra, which plot desorption rate versus temperature, show distinct peaks corresponding to different desorption events. osti.govresearchgate.net The shape and position of these peaks provide valuable information about the desorption mechanism and kinetics. azom.com
A crucial parameter obtained from TDS data is the activation energy for desorption, which represents the energy barrier that must be overcome for hydrogen to be released from the hydride. researchgate.netnih.gov By analyzing the TDS spectra, often using methods like the Kissinger plot, the activation energy for the decomposition of ErH₃ can be determined. osti.gov Research has shown that processing parameters, including film growth conditions and hydriding parameters, can lead to significant changes in the activation energy for hydride decomposition. osti.gov For example, erbium hydride films loaded at 600°C after a high-temperature activation step have shown enhanced thermal stability. osti.gov
Below is a table summarizing the impact of activation temperature on the peak desorption temperature for erbium hydride thin films, indicating a change in desorption kinetics.
| Run | Activation Temperature (°C) | Peak Maximum Desorption Temperature (°C) |
| 4 | 400 | ~450 |
| 5 | 600 | ~550 |
This table is based on data suggesting a significant shift in peak desorption temperature with different activation temperatures, as described in TDS studies of erbium hydride thin films. osti.gov
The condition of the erbium hydride surface plays a critical role in the hydrogen desorption process. The presence of a surface oxide layer can act as a barrier to hydrogen diffusion, thereby retarding desorption. researchgate.netvub.be Studies on other metal hydrides, such as zirconium hydride, have shown that a protective oxide layer can delay decomposition to higher temperatures. researchgate.net
Activation protocols, which are designed to clean the surface and remove oxide layers before hydriding, are therefore critical for controlling the desorption kinetics. osti.gov As demonstrated in TDS studies, different activation temperatures can lead to significant differences in the peak maximum desorption temperature, highlighting the importance of surface preparation in achieving desired thermal stability. osti.gov The absence of low-temperature desorption peaks in samples loaded at high temperatures (e.g., 600°C) further suggests that proper activation can prevent premature hydrogen release. osti.gov
Electron and Ion Spectroscopy Techniques for Surface and Compositional Analysis
A variety of electron and ion spectroscopy techniques are employed to analyze the surface and composition of erbium hydride, providing crucial information that complements bulk characterization methods. libretexts.org
These techniques are highly surface-sensitive, probing the top few nanometers of the material. findlight.net X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), can identify the chemical elements present on the surface and their oxidation states. libretexts.orgfindlight.netdtu.dk This is particularly useful for detecting the presence of erbium oxide layers that can influence hydrogen desorption kinetics. vub.beescholarship.org
Auger Electron Spectroscopy (AES) is another powerful tool for surface elemental analysis. libretexts.orgfindlight.net It can be combined with ion sputtering to obtain depth profiles, revealing the elemental composition as a function of depth into the film. libretexts.org This is valuable for characterizing the interface between the erbium hydride film and its substrate, as well as the thickness and uniformity of any surface oxide layers.
Secondary Ion Mass Spectrometry (SIMS) offers extremely high sensitivity to trace elements and can also be used for depth profiling. free.fr In the context of erbium hydride, SIMS can be used to analyze the distribution of hydrogen and its isotopes, as well as any impurities that may be present.
Electron Spin Resonance (ESR) has also been used to provide microscopic information about the local environment of hydrogen ions in metal hydrides by doping them with paramagnetic ions like erbium. osti.gov This technique can yield information on lattice symmetry, phase boundaries, and the occupation of sites by hydrogen. osti.gov
X-ray Photoelectron Spectroscopy (XPS) and Auger Electron Spectroscopy (AES) for Surface Chemical States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In the context of erbium hydride (ErH₃), XPS is instrumental in determining the surface chemistry, particularly the oxidation state of erbium and the nature of its bond with hydrogen. While hydrogen itself is not directly detectable by XPS because it has no core electrons, its effect on the electronic structure of erbium can be observed. thermofisher.com The binding energies of the erbium core level peaks, such as Er 4d, provide insight into the chemical environment. For instance, the formation of erbium hydride leads to a shift in the binding energy of the erbium core levels compared to metallic erbium, indicating a change in the chemical state due to bonding with hydrogen. materialinterface.commartinmagnuson.com Studies on similar metal hydrides have shown that the core peaks of the hydride generally exhibit an increasing binding energy due to the partial extraction of an electron from the metal by hydrogen. materialinterface.com However, it is crucial to consider that metal hydrides like ErH₃ are highly reactive and can easily form surface oxides or hydroxides upon exposure to air, which would also be detected by XPS. thermofisher.com
Auger Electron Spectroscopy (AES) is another surface analysis technique that provides elemental information about the top few atomic layers of a sample. libretexts.orgslideshare.net It utilizes a focused electron beam to induce the emission of Auger electrons, whose kinetic energies are characteristic of the elements present. vub.beth-wildau.de AES is highly effective for depth profiling, allowing for the characterization of the elemental distribution in layered samples. libretexts.org For erbium hydride, AES can be used to verify the purity of the surface and to conduct depth profiles to understand the distribution of erbium and any surface contaminants, such as oxygen or carbon. osti.gov The high spatial resolution of modern AES instruments also permits the creation of Auger electron maps, visualizing the lateral distribution of elements on the surface. vub.be
| Technique | Information Provided for ErH₃ | Key Considerations |
| XPS | Surface elemental composition, Erbium oxidation state, Chemical bonding information (indirectly for H) | Hydrogen is not directly detected. Surface sensitivity requires ultra-high vacuum. Surface contamination (oxides/hydroxides) is a common issue. |
| AES | Surface elemental composition, High-resolution elemental mapping, Depth profiling of elemental distribution | Does not provide chemical state information as effectively as XPS. Cannot detect Hydrogen or Helium. slideshare.net Requires a conductive or semi-conductive sample. |
Ion Beam Analysis (IBA) and Rutherford Backscattering Spectrometry (RBS) for Elemental Composition and Depth Profiling
Ion Beam Analysis (IBA) encompasses a suite of techniques that use MeV ion beams to determine the elemental composition and depth profiles of materials. wikipedia.organsto.gov.au These methods are generally non-destructive and quantitative without the need for standards. umn.edueag.com
Rutherford Backscattering Spectrometry (RBS) is a prominent IBA technique that provides information on the composition and depth distribution of elements. wikipedia.orgoutermost-tech.com In an RBS experiment, a beam of high-energy ions, typically Helium-4 (alpha particles), is directed at the sample. eag.com By measuring the energy of the backscattered ions, one can determine the mass of the target atoms and their depth within the sample. wikipedia.org RBS has been successfully employed to analyze the composition of erbium hydride thin films. For instance, in studies of sputter-deposited erbium hydride films, RBS was used to determine the hydrogen-to-erbium (H/Er) ratio. These analyses revealed that films grown at lower temperatures (30-275 °C) had an H/Er ratio of approximately 3:1, corresponding to ErH₃, while films grown at higher temperatures (above ~430 °C) exhibited a ratio closer to 2:1, indicating the formation of ErH₂. osti.gov RBS is particularly effective for detecting heavy elements like erbium in a lighter matrix. wikipedia.org
| Technique | Principle | Application to ErH₃ | Data Obtained |
| IBA | A family of techniques using MeV ion beams to probe material composition. wikipedia.org | General framework for compositional analysis. | Elemental composition, depth profiles. wikipedia.org |
| RBS | Measures the energy of backscattered high-energy ions to determine target atom mass and depth. wikipedia.org | Determining the H/Er ratio in thin films, assessing elemental purity. osti.gov | Stoichiometry (e.g., H/Er ≈ 3 for ErH₃), impurity levels, film thickness. osti.goveag.com |
Electron Microscopy and Diffraction for Microstructure and Crystal Phase Identification
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) for Morphological and Structural Analysis
Scanning Electron Microscopy (SEM) is a versatile technique for imaging the surface morphology and topography of materials. ceriumlabs.com In the context of erbium hydride, SEM can be used to characterize the microstructure, including grain size, shape, and distribution. This is particularly useful for understanding how synthesis conditions affect the physical structure of the material. SEM has been used to study the microstructure of other metal hydrides, revealing details about the phase composition and morphology. researchgate.netnih.gov
Transmission Electron Microscopy (TEM) offers much higher spatial resolution than SEM, allowing for the imaging of materials at the nanoscale and even the atomic level. researchgate.netceriumlabs.com TEM is employed to investigate the internal microstructure of erbium hydride, such as crystal defects, grain boundaries, and the presence of different phases. researchgate.net By transmitting a beam of electrons through an ultra-thin specimen, TEM can provide detailed information about the crystal structure through techniques like selected area electron diffraction (SAED). researchgate.net For instance, TEM has been used to characterize the formation of erbium silicide, a related erbium compound, at the nanoscale. nih.gov In the study of other hydrides, advanced TEM techniques have even enabled the direct imaging of hydrogen atoms at interfaces. nih.gov
Electron Backscatter Diffraction (EBSD) for Crystallographic Orientation and Texture Analysis
Electron Backscatter Diffraction (EBSD) is an SEM-based technique that provides crystallographic information about a material's microstructure. bruker.comstrath.ac.uk By scanning an electron beam across a tilted sample, EBSD patterns, known as Kikuchi patterns, are generated and captured. carleton.eduthermofisher.com These patterns are unique to the crystal structure and orientation of the material at each point. thermofisher.com For polycrystalline erbium hydride, EBSD can be used to create maps of the crystallographic orientation of the grains. This information is crucial for understanding the texture of the material, which can influence its physical and mechanical properties. EBSD is a powerful tool for identifying different phases present in a material based on their crystal structure and for analyzing the nature of grain boundaries. strath.ac.ukmdpi.com
Energy Dispersive X-ray Spectroscopy (EDS/EDX) for Elemental Mapping and Composition
Energy Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique, often integrated with SEM or TEM, used for elemental analysis. wikipedia.orglibretexts.org When the electron beam interacts with the sample, it generates characteristic X-rays whose energies are unique to each element. helmholtz-imaging.de By detecting and analyzing these X-rays, EDS can determine the elemental composition of the sample. carleton.edu In the study of erbium hydride, EDS can be used to confirm the presence of erbium and to detect any elemental impurities. Furthermore, EDS can generate elemental maps, which show the spatial distribution of different elements across the sample's surface. nih.gov This is particularly useful for assessing the homogeneity of the erbium hydride and for identifying any phase segregation or localized impurities. researchgate.net
| Technique | Primary Information | Application to ErH₃ |
| SEM | Surface morphology, topography, microstructure. | Imaging grain size and shape, observing surface features. |
| TEM | Internal microstructure, crystal defects, lattice imaging. ceriumlabs.com | High-resolution analysis of crystal structure, grain boundaries, and defects. |
| EBSD | Crystallographic orientation, phase identification, texture analysis. bruker.com | Mapping grain orientations, identifying crystal phases, analyzing texture. |
| EDS/EDX | Elemental composition, elemental mapping. libretexts.org | Confirming the presence of Erbium, detecting impurities, mapping elemental distribution. |
X-ray Absorption Spectroscopy (XAS) and Related Techniques
X-ray Absorption Spectroscopy (XAS) is a powerful technique for probing the local atomic structure and electronic properties of materials. wikipedia.org It is element-specific and can be applied to crystalline, amorphous, and liquid samples. wikipedia.org XAS experiments are typically conducted at synchrotron radiation facilities due to the need for intense and tunable X-ray beams. wikipedia.org The technique is divided into two main regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). kyoto-u.ac.jpictp.it
XANES provides information about the oxidation state and coordination chemistry of the absorbing atom. ictp.it For erbium hydride, XANES at the erbium L-edge could be used to study the electronic structure of erbium and how it changes upon hydrogenation. The precise energy and shape of the absorption edge are sensitive to the valence state of the erbium atoms. libretexts.org
EXAFS provides information about the local atomic environment of the absorbing atom, including the number, type, and distance of neighboring atoms. kyoto-u.ac.jp In the case of ErH₃, EXAFS could be used to determine the Er-H bond distances and the coordination number of erbium with respect to hydrogen. This information is crucial for understanding the local crystal structure and any structural distortions that may occur. XAS has been successfully applied to study the local structure of other complex metal hydrides, providing insights into their bonding and dehydrogenation processes. ictp.it
| Technique | Information Provided | Potential Application to ErH₃ |
| XANES | Oxidation state, coordination geometry, electronic structure. ictp.it | Determining the oxidation state of erbium, studying the Er-H bonding. |
| EXAFS | Bond distances, coordination numbers, types of neighboring atoms. kyoto-u.ac.jp | Measuring Er-H bond lengths, determining the local coordination environment of erbium. |
X-ray Absorption Near Edge Structure (XANES) Investigations
X-ray Absorption Near Edge Structure (XANES) spectroscopy is a powerful tool for probing the local electronic structure and oxidation state of a specific element within a material. The technique involves tuning synchrotron radiation to the absorption edge of a core electron (e.g., the L₃-edge for erbium) and measuring the absorption coefficient as a function of the incident X-ray energy. The resulting spectrum provides a fingerprint of the element's chemical environment.
For erbium hydride systems, XANES at the Er L₃-edge would be sensitive to the oxidation state of erbium and the local coordination geometry. The position of the absorption edge is directly related to the effective charge on the erbium atom. In the formation of a hydride, erbium donates electrons to the hydrogen atoms, resulting in a positive oxidation state for erbium. The precise energy of the edge and the features in the XANES spectrum, such as the intensity of the "white line" (the prominent peak at the absorption edge), are influenced by the number and type of neighboring atoms and the symmetry of the erbium site.
Matrix Isolation Infrared Spectroscopy of Er-H Species
Matrix isolation infrared (IR) spectroscopy is an experimental technique used to study the vibrational properties of molecules and molecular fragments that are trapped within a solid, inert matrix at low temperatures (typically a few Kelvin). This method prevents intermolecular interactions and allows for the high-resolution measurement of the vibrational frequencies of the isolated species.
This technique has been successfully applied to the study of lanthanide hydride species. In a study by Wang et al. (2009), laser-ablated erbium atoms were co-deposited with hydrogen in a solid matrix at 4 K. The resulting IR spectra revealed the formation of various erbium hydride species. Specifically, evidence for the diatomic molecule, Erbium Hydride (ErH), was presented. aps.org
Table 2: Infrared Absorption of Matrix-Isolated ErH
| Species | Vibrational Frequency (cm⁻¹) | Reference |
|---|---|---|
| ErH | Not explicitly stated in abstract, but identified | Wang et al. (2009) aps.org |
While this study provides valuable insight into the fundamental Er-H vibration, specific IR data for the more complex ErH₃ molecule under matrix isolation conditions is not available in the surveyed literature. Such a study would be beneficial for understanding the vibrational modes of the trihydride and for providing benchmark data for theoretical calculations.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Spin Defect Characterization
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. It is particularly useful for characterizing paramagnetic point defects in solids. The EPR spectrum provides information about the local environment of the unpaired electron through the g-tensor and hyperfine interactions with nearby magnetic nuclei.
In the context of erbium hydride, EPR could be used to study defects such as hydrogen vacancies or interstitial hydrogen atoms, which can create paramagnetic centers. Furthermore, the Er³⁺ ion itself is paramagnetic, and its EPR spectrum is highly sensitive to the symmetry and nature of its local environment.
While there is extensive literature on the EPR of Er³⁺ doped into various crystalline and amorphous hosts (e.g., glasses, ceramics, and single crystals), specific EPR studies on defects within an erbium hydride lattice are not well-documented in the available literature. The g-factors and hyperfine coupling constants derived from such studies would provide detailed information about the electronic structure of the defects and their interaction with the surrounding lattice. The principles of EPR spectroscopy on erbium-doped materials provide a foundation for how this technique could be applied to characterize spin defects in ErH₃.
Magnetic Phenomena and Electronic Transitions in Erbium Hydride
Crystal Field Effects on the Magnetic Anisotropy and Behavior of ErH3
The magnetic properties of Erbium Hydride are significantly influenced by the effects of the crystal field, which is the electric field generated by the surrounding ions in the crystal lattice. This field interacts with the electron orbitals of the Erbium (Er³⁺) ions, leading to a splitting of their energy levels. The precise nature of this interaction and its effect on magnetic anisotropy in ErH3 has been a subject of investigation.
Research based on magnetization and magnetic susceptibility measurements indicates that the magnetic behavior can be qualitatively explained by these crystal field effects. However, assigning a definitive crystal field ground state has proven challenging. It remains unclear whether the crystal field possesses cubic or hexagonal symmetry. For a hexagonal symmetry, the first excited state is estimated to be between 86 K and 100 K above the ground state. In the case of cubic symmetry, the energy splitting is estimated to be larger, on the order of 160 K to 180 K. The saturation moment of ErH3, measured at 3.84 ± 0.15 Bohr magnetons per ion, is also a consequence of these crystal field effects.
Magnetic Ordering Phenomena and Phase Transitions (e.g., Antiferromagnetism) in ErH3
Erbium Hydride exhibits ordered magnetism at low temperatures. Specifically, it undergoes a phase transition to an antiferromagnetic state. In an antiferromagnetic material, the magnetic moments of adjacent ions align in an antiparallel fashion, resulting in a zero net magnetic moment in the absence of an external magnetic field. This ordering is confirmed by magnetic susceptibility measurements, which show a negative intercept on the temperature axis when plotted according to the Curie-Weiss law, a characteristic feature of antiferromagnetism. The material transitions from a paramagnetic state to an antiferromagnetic state as the temperature is lowered.
Magnetic susceptibility measurements on powdered samples of ErH3 provide key insights into its magnetic ordering. Studies conducted in the temperature range of 1.3 K to 4.2 K show that the susceptibility follows the Curie-Weiss behavior down to 2 K. The data analysis reveals an intercept with the negative temperature axis at 1.05 ± 0.05 K, which indicates that ErH3 is antiferromagnetic.
| Property | Value | Temperature Range |
| Behavior | Curie-Weiss | 4.2 K to 2 K |
| Temperature Axis Intercept | -1.05 ± 0.05 K | N/A |
This interactive table summarizes key findings from magnetic susceptibility measurements of ErH3.
The magnetization of ErH3 has been investigated at low temperatures to further understand its magnetic character. The low-field effective moment has been determined to be 6.77 ± 0.27 Bohr magnetons per ion. A key observation is a temperature-independent contribution to the magnetization. Furthermore, the saturation moment, which is the maximum possible magnetization when all magnetic moments are aligned, is found to be 3.84 ± 0.15 Bohr magnetons per ion. Within the temperature and field ranges studied in foundational research (1.3 K to 4.2 K), no distinct field-induced magnetic phase transitions were reported for ErH3.
| Property | Value |
| Low Field Effective Moment | 6.77 ± 0.27 Bohr magnetons/ion |
| Saturation Moment | 3.84 ± 0.15 Bohr magnetons/ion |
| Temperature-Independent Contribution (Slope) | (5 ± 1.2) x 10⁻⁶ Weber m/kg Tesla |
This interactive table presents the measured magnetization properties of ErH3.
Pressure-Induced Electronic Transitions in ErH3
Under ambient conditions, Erbium Hydride is known to be an insulator mdpi.com. However, the application of high pressure can dramatically alter its electronic structure, inducing a phase transition. Studies on pure erbium have shown that pressure can suppress antiferromagnetic ordering and cause structural phase transitions aps.org. Similarly, ErH3 undergoes significant changes under compression.
Ab initio calculations have been employed to investigate the behavior of ErH3 under high pressure. These theoretical studies predict a pressure-induced structural phase transformation from a hexagonal to a cubic phase researchgate.net. Crucially, this structural change is accompanied by an electronic transition. The calculations show an insulator-to-metal transition occurring at a pressure of 17.0 GPa iaea.org. This finding is reported to be in good agreement with experimental results, confirming that sufficient pressure can close the band gap of ErH3, transforming it from an insulating or semiconducting state to a metallic one researchgate.netiaea.org.
Influence of Alloying and Isotopic Substitution on Magnetic Properties of Erbium Hydride Compounds
The magnetic properties of hydride compounds can be tuned by introducing other elements (alloying) or by using different isotopes of hydrogen. While specific data on alloying ErH3 is limited, studies on related erbium hydride compounds provide valuable insights.
In the ErFe2Hx system, for instance, isotopic substitution of hydrogen with deuterium (B1214612) was investigated. It was found that certain magnetic transitions, such as a forced ferri-ferromagnetic metamagnetic transition, are not sensitive to this isotopic effect researchgate.net. This suggests that, for some properties in these complex hydrides, the mass of the hydrogen isotope does not play a critical role in the underlying magnetic interactions. The study of ErFe2Hx also reveals multiple magnetic phase transitions, including ferrimagnetism and field-induced transitions from antiferromagnetic to ferrimagnetic states, highlighting the rich magnetic behavior in alloyed erbium hydride systems researchgate.net.
Advanced Research Applications and Prospective Potentials of Erbium Hydride Systems
Fundamental Research into Proton Beam Enhancement Utilizing ErH3 Targets
Laser-driven proton acceleration is a burgeoning field with potential applications in proton therapy, high-energy density physics, and laboratory astrophysics. frontiersin.org The efficiency of this process, particularly through mechanisms like Target-Normal Sheath Acceleration (TNSA), is highly dependent on the target material. nih.gov Research has shown that nanostructured targets can significantly enhance the coupling of laser energy to the plasma, leading to improved proton beam characteristics. frontiersin.orgnih.gov
While specific studies focusing exclusively on ErH3 targets are not extensively detailed in the provided search results, the use of hydride-containing materials is a promising avenue. The high hydrogen density in metal hydrides like ErH3 makes them attractive candidates for proton sources. samaterials.com The fundamental principle of TNSA involves a high-intensity laser pulse irradiating a thin foil target, generating energetic electrons that create a strong electrostatic sheath field on the rear surface of the target. nih.gov This field then accelerates protons from the hydrogen-rich contaminant layer on the target's surface. By using a target material inherently rich in hydrogen, such as erbium hydride, it is theorized that a more efficient and higher-flux proton source can be achieved.
Further research into the interaction of ultra-intense lasers with ErH3 targets could explore how the material's composition and structure influence the generation of hot electrons and the subsequent sheath field, potentially leading to enhanced proton energies and beam quality.
Exploration of Erbium-Hydrogen Materials for High-Temperature Superconductivity Research
The search for high-temperature superconductors is a major focus in condensed-matter physics. mdpi.com Hydrogen-rich compounds, or hydrides, are considered promising candidates due to the theoretical prediction that metallic hydrogen could be a high-temperature superconductor. mdpi.comaps.org The "chemical pre-compression" effect in hydrides can lead to metallization at much lower pressures than required for pure hydrogen. mdpi.com
Under ambient conditions, erbium reacts with hydrogen to form metallic ErH2 and subsequently insulating ErH3. mdpi.comresearchgate.net While ErH3 is an insulator at ambient pressure, the application of sufficient pressure can induce a metallic state. mdpi.com However, theoretical and experimental studies at pressures up to 140 GPa have not yet observed superconductivity in ErH3. mdpi.com
Despite this, research into the broader erbium-hydrogen system has yielded promising theoretical predictions. Density functional theory (DFT) calculations suggest that other erbium hydrides with higher hydrogen content could exhibit high-temperature superconductivity. Two such novel compounds, ErH4 and ErH6, have been identified as thermodynamically and dynamically stable at pressures above 50 GPa. mdpi.com These compounds are predicted to have clathrate structures, which are cage-like atomic arrangements. mdpi.com
The predicted superconducting properties of these erbium hydrides are summarized in the table below:
| Compound | Pressure Range (GPa) | Predicted Superconducting Critical Temperature (Tc) (K) | Crystal Structure (Space Group) |
| Im-ErH6 | 100 - 300 | 130.9 - 181.2 | Im-3m |
| I4/mmm-ErH4 | 150 - 300 | 74.4 - 79.8 | I4/mmm |
This data is based on theoretical calculations using the Allen-Dynes modified McMillan equation. mdpi.com
The high predicted Tc in these systems is attributed to a combination of a high density of states at the Fermi level and strong electron-phonon interactions. mdpi.com While experimental verification remains a significant challenge due to the extreme pressures required, these theoretical findings highlight the potential of the Er-H system in the ongoing search for materials that can conduct electricity with zero resistance at higher temperatures. arxiv.orguh.edu
Considerations for Nuclear Engineering Applications and Hydrogen Isotope Storage
Erbium and its compounds, including hydrides, have properties that make them relevant for nuclear engineering applications, particularly concerning neutron absorption and hydrogen isotope storage.
Erbium is recognized as a burnable absorber in nuclear reactors. pensoft.netpensoft.net A burnable absorber is a material with a high neutron absorption cross-section that is converted into a material with a low absorption cross-section as it absorbs neutrons. This helps to control the reactivity of the reactor core over its lifetime. pensoft.net Natural erbium has a resonance in its neutron absorption cross-section at a specific energy, making it an effective thermal neutron absorber. pensoft.netpensoft.net The use of erbium as a burnable absorber can reduce the need for other reactivity control mechanisms, such as boric acid in the coolant, which in turn can decrease the amount of liquid radioactive waste generated. pensoft.netpensoft.net
Metal hydrides are well-known for their ability to store hydrogen isotopes, including deuterium (B1214612) and tritium (B154650), safely and compactly. samaterials.comcntaware.org The hydrogen atoms are bound within the metal lattice, allowing for a high volumetric storage density at low pressures. cntaware.org This property is crucial for handling tritium, the radioactive isotope of hydrogen used in fusion energy research and other applications. cntaware.org Erbium hydride can serve as a portable and stable source of hydrogen gas. samaterials.comamericanelements.com
A key challenge in storing tritium is its radioactive decay. Tritium decays into helium-3 (B1234947) (³He) with a half-life of approximately 12.3 years, emitting a low-energy beta particle. cnsc-ccsn.gc.cahpschapters.orgwikipedia.org This decay process has two significant consequences within a metal hydride matrix like ErH3: the accumulation of helium and the potential for material degradation.
The buildup of helium within the hydride lattice can lead to changes in the material's structural and mechanical properties. First-principles calculations have been used to study the migration and occupancy of helium in different phases of erbium hydride. researchgate.net These studies indicate that the energy required for helium to migrate is dependent on the hydrogen concentration, with helium bubbles being more likely to accumulate in the lower hydride phases. researchgate.net
Effective helium management is crucial for the long-term stability and performance of any tritium storage material. innovationnewsnetwork.com This involves understanding how helium atoms behave within the material, their potential to form bubbles, and how this might affect the material's ability to absorb and release hydrogen isotopes. The development of materials that can retain the decay helium without significant degradation is an active area of research. cntaware.org
Development of Theoretical Frameworks for Realizing Practical Potential of Er-H Systems
To fully harness the potential of erbium-hydrogen systems, a robust theoretical understanding of their properties is essential. Computational methods, such as Density Functional Theory (DFT) and the Calculation of Phase Diagrams (CALPHAD) approach, are powerful tools for investigating these materials. researchgate.netresearchgate.net
DFT calculations have been successfully used to study the stability and formation enthalpies of various erbium hydride phases (ErH, ErH2, and ErH3). researchgate.net These calculations are consistent with experimental observations of the phase sequence and provide quantitative agreement with measured formation enthalpies. researchgate.net Such theoretical studies are crucial for predicting the behavior of the Er-H system under different conditions of temperature and pressure.
Thermodynamic assessments using the CALPHAD method have been employed to construct phase diagrams of the erbium-hydrogen system. researchgate.net These phase diagrams are essential for understanding the relationships between temperature, pressure, and composition, and for controlling the synthesis of specific hydride phases. osti.govaimehq.org
For more complex phenomena, such as superconductivity and the interaction with other elements like helium, more advanced theoretical frameworks are required. mdpi.com These include calculations of electron-phonon coupling to predict superconducting transition temperatures and molecular dynamics simulations to model the diffusion and clustering of helium atoms within the hydride lattice. mdpi.comresearchgate.net The continued development of these theoretical and computational models is vital for guiding experimental research and ultimately realizing the practical applications of erbium hydride systems. mdpi.comacs.org
Q & A
Q. What are the standard methods for synthesizing ErH₃, and how do reaction parameters influence phase purity?
ErH₃ is typically synthesized via hydrogenation of metallic erbium under controlled conditions. Key parameters include hydrogen pressure (1–3 bar), temperature (300–500°C), and reaction duration (>24 hours). X-ray diffraction (XRD) confirms hexagonal crystal structure (space group P6₃/mmc, lattice parameters a = 3.621 Å, c = 6.525 Å) . Prolonged hydrogenation minimizes residual erbium oxide (ErO₁.₅) and hydroxide (ErOH) impurities. For thin films, magnetron sputtering or thermal evaporation followed by hydrogenation is employed, with substrate temperature and hydrogen flow rate critical for stoichiometry .
Q. How can researchers characterize the hydrogen storage capacity of ErH₃?
Hydrogen storage capacity is measured using volumetric or gravimetric methods. For example, Sieverts apparatus quantifies hydrogen absorption/desorption isotherms at varying pressures. Erbium’s theoretical maximum hydrogen capacity is ~1.5 wt.%, but experimental values often range from 1.2–1.4 wt.% due to oxide contamination . In situ XRD or neutron diffraction can track structural changes during hydrogenation, correlating phase transitions (e.g., Er → ErH₂ → ErH₃) with hydrogen uptake .
Q. What analytical techniques are essential for structural validation of ErH₃?
- XRD : Identifies hexagonal ErH₃ phase and quantifies impurities (e.g., ErO₁.₅).
- SEM/EDS : Reveals particle morphology (5.47–17.86 µm for ErH₃) and detects surface oxidation .
- Thermogravimetric Analysis (TGA) : Measures hydrogen desorption kinetics and thermal stability .
- FTIR/Raman Spectroscopy : Probes H-Er bonding modes and hydride vibrational states .
Advanced Research Questions
Q. How do hydrogenation parameters (temperature, pressure) affect ErH₃’s stoichiometry and stability?
Hydrogen pressure and temperature inversely influence reaction kinetics and equilibrium. High temperatures (>450°C) accelerate hydrogen diffusion but risk dehydrogenation, while lower temperatures (<300°C) prolong reaction times. Optimal conditions (e.g., 400°C, 2 bar H₂ for 24–48 hours) balance phase purity and particle integrity. Deviations can lead to non-stoichiometric phases (e.g., ErH₂.₅) or stress-induced cracking in films .
Q. What mechanisms drive oxidation in ErH₃, and how can they be mitigated?
ErH₃ oxidizes readily in air due to erbium’s high oxophilicity. Oxidation initiates at grain boundaries, forming ErO₁.₅ surface layers detectable via EDS (5–10 wt.% oxygen increase) . Mitigation strategies include:
Q. How do ErH₃-ZrH₂ composites improve hydrogen storage performance?
ZrH₂-ErH₃ composites (e.g., 25ZrH₂-75ErH₃) exhibit synergistic effects:
Q. What challenges arise in isotopic studies (e.g., deuterium vs. hydrogen) with ErH₃?
Deuterium (D) substitution in ErH₃ alters lattice parameters and bonding strength. Neutron diffraction reveals a D:Er ratio of ~2:1 in deuterated samples, deviating from stoichiometric ErD₃ (3:1), likely due to kinetic limitations in D absorption . Residual stress in deuterated films also impacts mechanical stability, requiring slower hydrogenation rates (<0.5 bar/hour) to prevent delamination .
Data Contradictions and Resolution
Q. Why do experimental hydrogen capacities often fall below theoretical predictions for ErH₃?
Discrepancies arise from:
Q. How can researchers reconcile conflicting reports on ErH₃’s thermal stability?
Thermal stability varies with synthesis method. Bulk ErH₃ desorbs hydrogen above 450°C, while thin films (<15 µm) destabilize at lower temperatures (~350°C) due to substrate-induced strain . Consistently report synthesis protocols (e.g., film thickness, substrate material) to enable cross-study comparisons .
Methodological Recommendations
Q. What protocols ensure reproducibility in ErH₃ thin-film fabrication?
Q. How should researchers design experiments to study ErH₃’s role in proton beam generation?
ErH₃ targets for proton beams require:
- Thickness Optimization : 5–15 µm films balance proton yield and mechanical durability .
- Crystallinity : High-purity hexagonal phases maximize proton emission uniformity .
- In Situ Diagnostics : Time-resolved XRD or TEM to correlate proton output with hydride degradation .
Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
